S-Methyl Cefmetazole
Description
Context within the Cephamycin Antibiotic Class and Cephalosporin (B10832234) Derivatives
Cefmetazole (B193816) is a significant member of the cephamycin class of antibiotics. intlab.orgnih.gov Cephamycins are a subgroup of β-lactam antibiotics that are closely related to cephalosporins and are often grouped with the second-generation cephalosporins. wikipedia.orgnih.govebi.ac.ukwikipedia.org This classification is based on their spectrum of activity, which includes effectiveness against a broad range of Gram-positive and Gram-negative bacteria. nih.govnih.gov Cephalosporins, originally derived from the fungus Acremonium, and their synthetic and semi-synthetic derivatives are characterized by a cephem nucleus. wikipedia.orghmdb.ca S-Methyl Cefmetazole is a structural analog and a known impurity of Cefmetazole, placing it within the broader family of cephalosporin-related compounds investigated in pharmaceutical science. intlab.orgvulcanchem.com
Chemical Identity and Structural Relationship to Cefmetazole
This compound is chemically distinct from its parent compound, Cefmetazole, primarily due to a key structural modification. The core of both molecules is the cephem bicyclic structure, essential for antibacterial activity. nih.govvulcanchem.com However, the defining difference lies at the 7-position of this nucleus. In Cefmetazole, this position is occupied by a methoxy (B1213986) group (-OCH3). In this compound, a methylsulfanyl group (-SCH3) is present instead. vulcanchem.com
This substitution alters the compound's fundamental chemical properties, including its molecular formula and weight. The systematic IUPAC name for this compound is (6R,7S)-7-(2-((cyanomethyl)thio)acetamido)-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-7-(methylthio)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid. vulcanchem.comaxios-research.com
Table 1: Comparison of Chemical Properties: this compound vs. Cefmetazole
| Property | This compound | Cefmetazole |
|---|---|---|
| CAS Number | 68576-47-6 intlab.orgpharmaffiliates.com | 56796-20-4 wikipedia.orgpharmaffiliates.com |
| Molecular Formula | C₁₅H₁₇N₇O₄S₄ axios-research.compharmaffiliates.comnih.gov | C₁₅H₁₇N₇O₅S₃ wikipedia.orgnih.govpharmaffiliates.com |
| Molecular Weight | 487.60 g/mol intlab.orgvulcanchem.compharmaffiliates.com | 471.53 g/mol wikipedia.orgnih.govpharmaffiliates.com |
| Key Substituent (Position 7) | Methylsulfanyl (-SCH3) vulcanchem.com | Methoxy (-OCH3) nih.govvulcanchem.com |
Significance of this compound as a Related Substance and Reference Standard in Pharmaceutical Development
In the context of pharmaceutical manufacturing and quality control, this compound is primarily recognized as a related substance or impurity of Cefmetazole. intlab.orgpharmaffiliates.compharmaffiliates.com The presence and quantity of such impurities must be carefully monitored to ensure the purity, stability, and quality of the final active pharmaceutical ingredient (API). vulcanchem.com Consequently, this compound serves as a critical reference standard for analytical purposes. vulcanchem.comaxios-research.com
The use of a well-characterized reference standard like this compound is essential for the development and validation of analytical methods designed to detect and quantify impurities in Cefmetazole drug products. axios-research.comweblivelink.com These methods are crucial for routine quality control and stability studies. vulcanchem.com
Table 2: Analytical Methods for the Detection and Identification of this compound
| Analytical Technique | Application in Cefmetazole Analysis |
|---|---|
| High-Performance Liquid Chromatography (HPLC) | Used to separate Cefmetazole from its related substances, including this compound and other impurities. researchgate.net |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Provides effective separation and identification of related substances in Cefmetazole sodium, confirming their structures. researchgate.net |
| Mass Spectrometry (MS) | Analyzes fragmentation patterns to confirm the structure of Cefmetazole and its impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | A key technique for the structural elucidation and identification of Cefmetazole and its analogs. vulcanchem.com |
Historical Overview of the Discovery and Research Relevance of Cefmetazole and its Analogs
The story of Cefmetazole and its analogs is part of the larger history of antibiotic discovery. The journey began in 1945 when Italian pharmacologist Giuseppe Brotzu isolated the fungus Cephalosporium acremonium (now known as Acremonium) from a sewage outfall in Sardinia. wikipedia.orgmdpi.com This led to the discovery of Cephalosporin C. nih.gov A pivotal moment in cephalosporin research was the isolation of the core nucleus, 7-aminocephalosporanic acid (7-ACA), which enabled the creation of numerous semi-synthetic cephalosporins with improved properties. wikipedia.orgnih.gov
Cefmetazole emerged from this era of semi-synthetic development as a cephamycin antibiotic. intlab.orghmdb.ca Research into Cefmetazole and its related compounds, such as this compound, is driven by the need for comprehensive quality control in pharmaceutical production. researchgate.net The study of these analogs helps in understanding structure-activity relationships, potential degradation pathways, and the impact of minor structural changes on the molecule's properties. vulcanchem.com This ongoing research is vital for maintaining the quality of existing antibiotics and provides insights for the development of new therapeutic agents. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(6R,7S)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methylsulfanyl-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N7O4S4/c1-21-14(18-19-20-21)30-6-8-5-29-13-15(27-2,17-9(23)7-28-4-3-16)12(26)22(13)10(8)11(24)25/h13H,4-7H2,1-2H3,(H,17,23)(H,24,25)/t13-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWKWCPOCBYWASE-HIFRSBDPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CSCC#N)SC)SC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)CSCC#N)SC)SC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N7O4S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Synthesis and Formation Pathways of S Methyl Cefmetazole
Synthetic Methodologies for the Preparation of S-Methyl Cefmetazole (B193816) for Analytical Standards
S-Methyl Cefmetazole is intentionally synthesized to serve as a reference standard for analytical and quality control applications in the pharmaceutical industry. vulcanchem.comaxios-research.com Its availability as a purified chemical, often in quantities of milligrams, allows for its use in the development and validation of analytical methods, such as high-performance liquid chromatography (HPLC), to ensure the purity and quality of Cefmetazole drug products. vulcanchem.comaxios-research.com The synthesis of this standard is crucial for accurately identifying and quantifying it as a potential impurity during the manufacturing and storage of Cefmetazole. vulcanchem.com
While detailed proprietary synthesis pathways are not extensively published, the preparation of this compound would involve multi-step organic synthesis. This process would logically start from a cephem nucleus precursor and introduce the specific side chains, including the defining (methylthio) group at the 7-position and the (1-methyl-1H-tetrazol-5-yl)thio)methyl group at the 3-position. pharmaffiliates.com The synthesis must be carefully controlled to achieve the correct stereochemistry, (6R,7S), which is critical for its function as a proper analytical standard. pharmaffiliates.com
Table 1: General Information on this compound
| Characteristic | Detail | Source(s) |
|---|---|---|
| Chemical Name | (6R,7S)-7-(2-((cyanomethyl)thio)acetamido)-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-7-(methylthio)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | vulcanchem.com |
| Molecular Formula | C₁₅H₁₇N₇O₄S₄ | axios-research.com |
| Molecular Weight | 487.6 g/mol | axios-research.com |
| CAS Number | 68576-47-6 | axios-research.com |
| Primary Role | Impurity and analytical reference standard for Cefmetazole | intlab.orgusbio.netvulcanchem.com |
Formation as a By-product during the Synthesis and Purification of Cefmetazole
Impurities in Cefmetazole can arise from the manufacturing process, including unreacted intermediates and by-products from side reactions. veeprho.com this compound is identified as one such process-related impurity. intlab.org The synthesis of Cefmetazole is a complex process that involves coupling a side chain to the 7-amino-7-methoxycephalosporanic acid (7-MAC) core. Variations in reaction conditions, such as temperature and the purity of reagents, can lead to the formation of undesired by-products. veeprho.com
For instance, a patented synthesis method for Cefmetazole sodium involves the reaction of 7β-dichloro acetamide (B32628) base-3-(1-methyl-1H-tetrazolium-5-thiopurine methyltransferase)-3-cephem-4-carboxylic acid triethylamine (B128534) salt with a methoxylating agent like sodium methylate to introduce the 7α-methoxy group. google.com Incomplete or side reactions during this methoxylation step could potentially lead to the formation of related impurities. The purification process, which may involve crystallization, is designed to remove these by-products, but trace amounts can remain, necessitating strict quality control. google.com
Degradation Pathways of Cefmetazole Leading to the Formation of this compound
Cefmetazole, like many β-lactam antibiotics, is susceptible to degradation under various conditions, which can affect its stability and lead to the formation of impurities. veeprho.comresearchgate.net The degradation can be influenced by factors such as pH, temperature, light, and the presence of oxidizing agents. veeprho.comresearchgate.net
Hydrolysis is a primary degradation pathway for cephalosporins, often involving the cleavage of the strained β-lactam ring, which leads to a loss of antibacterial activity. veeprho.comnih.gov Studies on Cefmetazole sodium have shown that it is unstable in various solutions and that its degradation rate increases with rising temperature and ionic strengths. researchgate.net While Cefmetazole is relatively stable in a pH range of 5 to 9, it is unstable in solution over an 8-hour period. researchgate.net The hydrolysis of cephalosporins can be complex, sometimes leading to the formation of dimers or other degradation products. researchgate.netakjournals.com While hydrolysis primarily targets the β-lactam ring, the specific conditions that might lead to the modification of the 7-methoxy group to a 7-methylthio group, forming this compound, are not well-documented in publicly available literature. However, the inherent instability in aqueous media underscores the potential for multiple degradation reactions to occur. researchgate.net
Oxidative degradation is another pathway that can generate impurities in Cefmetazole. veeprho.com Exposure to air or oxidizing agents like hydrogen peroxide can lead to the formation of various oxidation products. veeprho.comresearchgate.net For cephalosporins in general, oxidation often targets the sulfur atom in the dihydrothiazine ring, potentially forming sulfoxides. researchgate.net While specific studies detailing the oxidative conversion of Cefmetazole's 7-methoxy group to the 7-methylthio group of this compound are scarce, oxidative stress conditions are known to produce a range of degradants not typically seen through other pathways. researchgate.net
Table 2: Forced Degradation Conditions for Cephalosporins
| Condition | Reagents/Parameters | Potential Outcome | Source(s) |
|---|---|---|---|
| Acidic Hydrolysis | 0.1 M - 1N HCl, heat | β-lactam ring cleavage | longdom.orgsciety.org |
| Alkaline Hydrolysis | 0.01 M - 1N NaOH | β-lactam ring cleavage | longdom.orgsciety.org |
| Oxidative | 0.3% - 3% H₂O₂ | Oxidation of thioether, decarboxylation | researchgate.netlongdom.org |
| Photolytic | UV light (e.g., 254 nm) | Photodegradation | longdom.orgresearchgate.net |
| Thermal | Heat (e.g., 60°C - 110°C) | Increased degradation rate | researchgate.netlongdom.orgsciety.org |
Advanced Analytical Methodologies for S Methyl Cefmetazole Identification and Quantification
High-Performance Liquid Chromatography (HPLC) for Separation and Detection
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of S-Methyl Cefmetazole (B193816). Its versatility allows for the development of robust methods for both impurity profiling and quantitative determination.
Development and Validation of HPLC Methods for Impurity Profiling
The development of an HPLC method for impurity profiling of Cefmetazole, including the detection of S-Methyl Cefmetazole, involves a systematic approach to ensure the method is specific, accurate, precise, and robust. nih.gov The process begins with the selection of an appropriate stationary phase, typically a reversed-phase column like C18, which is effective for separating polar and moderately lipophilic compounds. nih.govchromatographyonline.com Method validation is performed in accordance with International Council for Harmonisation (ICH) guidelines to demonstrate the method's suitability for its intended purpose. This includes assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness. derpharmachemica.com
Specificity is crucial to ensure that the peak corresponding to this compound is well-resolved from Cefmetazole and other potential impurities. nih.gov This is often achieved by comparing the chromatograms of the analyte with those of the pure standard and spiked samples. Linearity is established by analyzing a series of solutions with varying concentrations of this compound to demonstrate a proportional relationship between concentration and peak area. derpharmachemica.com Accuracy is determined through recovery studies, where a known amount of this compound is added to a sample matrix and the percentage of recovery is calculated. derpharmachemica.com Precision, encompassing both repeatability and intermediate precision, is evaluated by analyzing multiple injections of a homogenous sample and expressing the results as the relative standard deviation (RSD). nih.gov
A study focused on determining related substances in Cefmetazole sodium for injection utilized an XBridge Shield RP18 column. researchgate.net The method demonstrated good linearity for Cefmetazole and a specified impurity, 5-mercapto-1-methyl-1H-tetrazole, within a range of 0.5 to 50 μg/mL. researchgate.net The detection limits for both compounds were found to be 2 ng, indicating high sensitivity. researchgate.net
Optimization of Chromatographic Parameters for Resolution and Sensitivity
Optimizing chromatographic parameters is a critical step to achieve the desired separation and sensitivity for this compound analysis. drawellanalytical.com Key parameters that are fine-tuned include the mobile phase composition, flow rate, column temperature, and injection volume. nih.govdrawellanalytical.com The goal is to obtain symmetrical peak shapes, adequate resolution between adjacent peaks, and a reasonable analysis time. nih.gov
The choice of mobile phase, including the organic modifier (e.g., acetonitrile (B52724) or methanol) and the aqueous phase (often a buffer to control pH), significantly impacts selectivity. drawellanalytical.comresearchgate.net The pH of the mobile phase is particularly important as it can affect the ionization state of the analytes and thus their retention behavior. chromatographyonline.comresearchgate.net Gradient elution, where the mobile phase composition is changed during the run, is often employed to effectively separate compounds with a wide range of polarities. nih.gov
For instance, one optimized method for related substances in Cefmetazole employed a mobile phase consisting of 0.05 mol/L ammonium (B1175870) acetate (B1210297) (pH 4.5) and methanol (B129727) (80:20) at a flow rate of 0.8 mL/min, with detection at 254 nm. researchgate.net In another approach, a gradient mobile phase of 1.1 g/L sodium octanesulfonate solution (pH 3.2) and methanol was used with a Zorbax SB-Aq column to achieve excellent resolution. nih.gov
Interactive Data Table: HPLC Method Parameters for Cefmetazole and Related Substances
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Column | XBridge Shield RP18 (250mm×4.6mm, 5μm) researchgate.net | Zorbax SB-Aq (50 mm × 4.6 mm, 5 µm) nih.gov |
| Mobile Phase | 0.05mol/L ammonium acetate (pH 4.5) : methanol (80:20) researchgate.net | Gradient of 1.1 g/L sodium octanesulfonate (pH 3.2) and methanol nih.gov |
| Flow Rate | 0.8 mL/min researchgate.net | 1.0 mL/min nih.gov |
| Detection | 254 nm researchgate.net | 273 nm nih.gov |
| Column Temp. | 25°C researchgate.net | 40 °C nih.gov |
Quantitative Determination of this compound in Complex Matrices
Once a validated HPLC method is in place, it can be used for the quantitative determination of this compound in various complex matrices, such as pharmaceutical formulations. nih.gov The presence of excipients and other components in these matrices can potentially interfere with the analysis, a phenomenon known as the matrix effect. nih.gov Therefore, careful sample preparation is often required to minimize these interferences. nih.gov
Quantification is typically performed using an external standard method, where the peak area of this compound in the sample is compared to the peak area of a known concentration of a reference standard. akjournals.com A calibration curve is constructed by plotting the peak areas of several standard solutions against their corresponding concentrations. akjournals.com The concentration of this compound in the sample can then be calculated from this curve.
A study on the determination of polymers in Cefmetazole sodium for injection demonstrated the use of an external standard method for quantification. akjournals.com Calibration curves were constructed for Cefmetazole over a concentration range of 1 to 100 μg/mL and for the polymer against Cefmetazole concentrations ranging from 0.25 to 1.75 mg/mL. akjournals.com Another method established for determining related substances in Cefmetazole reported a linear range of 0.02 μg/mL to 1.0 mg/mL for Cefmetazole. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Structural Elucidation and Trace Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the highly sensitive and specific detection of mass spectrometry. This makes it an invaluable tool for the structural elucidation of unknown impurities and the analysis of trace levels of known compounds like this compound. nih.gov
Fragmentation Pathways and Mass Spectral Interpretation for Structural Confirmation
In LC-MS/MS, after the analytes are separated by the LC system, they are ionized and introduced into the mass spectrometer. The precursor ions, corresponding to the molecular weight of the compounds, are then fragmented to produce a characteristic pattern of product ions. dshs-koeln.deicm.edu.pl The analysis of these fragmentation patterns provides detailed structural information, allowing for the unambiguous confirmation of a compound's identity. researchgate.net
For cephalosporins like Cefmetazole and its related substances, common fragmentation pathways often involve the cleavage of the β-lactam ring. icm.edu.pl By studying the mass spectra of known compounds, a library of fragmentation patterns can be established, which can then be used to identify unknown impurities. dshs-koeln.deicm.edu.pl For instance, a study on the identification of impurities in thermally degraded Cefmetazole sodium utilized a two-dimensional LC-QTOF MS system to propose structures for unknown impurities based on their accurate molecular weights and fragmentation pathways. magtechjournal.com
Interactive Data Table: LC-MS/MS Parameters for Cephalosporin (B10832234) Analysis
| Parameter | Cefepime Analysis japsonline.com | General Anabolic Steroid Analysis dshs-koeln.de |
|---|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI) | Positive Ionization Mode |
| Capillary Voltage | 3.00 kV | 3.0 kV |
| Cone Voltage | 25 V | 40 V |
| Desolvation Temp. | 400°C | 350 °C |
| Source Temp. | 120°C | 120 °C |
Identification of Co-eluting Related Substances and Degradation Products
A significant advantage of LC-MS/MS is its ability to identify and characterize impurities that may co-elute with the main peak or other components in the chromatogram. magtechjournal.comnih.gov This is particularly important for complex samples where complete chromatographic separation of all components is challenging. The mass spectrometer can distinguish between co-eluting compounds based on their different mass-to-charge ratios.
Several studies have demonstrated the utility of LC-MS/MS in identifying impurities and degradation products in Cefmetazole. One study successfully identified fourteen unknown impurities in Cefmetazole sodium, nine of which were polymerized impurities, by deducing their structures from MSⁿ data. nih.govresearchgate.net Another investigation used a 2D-LC-QTOF MS system to identify three unknown impurities in thermally degraded Cefmetazole sodium, including two isomers of Cefmetazole and 7-methylthiocefmetazole. magtechjournal.com These findings highlight the power of LC-MS/MS for comprehensive impurity profiling and ensuring the quality of Cefmetazole-containing products.
Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy for Definitive Structural Characterization
The definitive structural elucidation of this compound, a key analog and potential impurity of the antibiotic Cefmetazole, relies on a combination of powerful spectroscopic techniques. vulcanchem.com Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools, providing detailed information about the molecule's atomic connectivity, functional groups, and three-dimensional arrangement. msu.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers an in-depth view of the molecular framework of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to confirm the compound's identity and distinguish it from its parent compound, Cefmetazole.
The primary structural difference between this compound and Cefmetazole is the substitution at the 7-position of the cephem nucleus. This compound possesses a methylsulfanyl (-SCH₃) group, whereas Cefmetazole has a methoxy (B1213986) (-OCH₃) group. vulcanchem.com This distinction is readily observable in the ¹H NMR spectrum. While the methoxy group in Cefmetazole typically produces a singlet signal around 3.8-4.0 ppm, the methylsulfanyl group in this compound is expected to present a singlet at a different chemical shift, reflecting the change in the electronic environment.
Other characteristic signals in the ¹H NMR spectrum include those for the protons of the β-lactam ring, the methylene (B1212753) protons of the cyanomethylsulfanyl side chain, and the N-methyl group on the tetrazole ring. Similarly, ¹³C NMR provides complementary data, with distinct signals for the carbons of the β-lactam carbonyl, the carboxylic acid, the nitrile group, and, crucially, the methylsulfanyl group.
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in the this compound molecule. veeprho.com The IR spectrum provides a unique "fingerprint" based on the vibrational frequencies of the chemical bonds. libretexts.org Key absorption bands confirm the presence of the core cephalosporin structure and its specific side chains.
Characteristic absorption bands for this compound include:
A strong absorption band around 1750-1760 cm⁻¹, which is diagnostic for the carbonyl (C=O) stretch of the β-lactam ring.
An amide carbonyl stretch typically observed at a lower frequency, around 1650-1680 cm⁻¹.
A sharp, intense absorption band near 2250 cm⁻¹, characteristic of the nitrile group (-C≡N) in the side chain.
Absorptions related to the C-S bonds and the tetrazole ring system.
These spectroscopic data points, when analyzed together, allow for the unambiguous structural confirmation of this compound and its differentiation from Cefmetazole and other related impurities. magtechjournal.com
Table 1: Key Spectroscopic Data for this compound Structural Characterization Note: Exact values can vary based on solvent and analytical conditions. Data for Cefmetazole is used as a reference for expected features.
| Spectroscopic Technique | Structural Feature | Expected Characteristic Signal/Absorption | Significance |
|---|---|---|---|
| ¹H NMR | 7-position Methylsulfanyl (-SCH₃) Group | Singlet signal | Key feature distinguishing this compound from Cefmetazole (-OCH₃ group). |
| β-Lactam Ring Protons | Distinctive signals with complex splitting | Confirms the core cephalosporin stereochemistry (e.g., at C6 and C7). | |
| N-Methyl Tetrazole Group | Singlet signal (typically 3.5-4.0 ppm) | Confirms the presence of the N-methylthiotetrazole moiety. | |
| ¹³C NMR | β-Lactam Carbonyl Carbon | Characteristic signal in the carbonyl region | Confirms the integrity of the essential β-lactam ring. |
| Nitrile Carbon (-C≡N) | Signal in the typical nitrile carbon range | Confirms the cyanomethylsulfanyl side chain. | |
| IR Spectroscopy | β-Lactam Carbonyl (C=O) | Strong band ~1750-1760 cm⁻¹ | Diagnostic for the strained four-membered β-lactam ring. |
| Amide Carbonyl (C=O) | Band ~1650-1680 cm⁻¹ | Corresponds to the side chain amide linkage. | |
| Nitrile Group (-C≡N) | Sharp, intense band ~2250 cm⁻¹ | Diagnostic feature of the cyanomethylsulfanyl side chain. |
Methodologies for Chiral Purity Analysis and Stereoisomer Differentiation
The biological activity of many pharmaceuticals is highly dependent on their stereochemistry. This compound, like its parent Cefmetazole, is a chiral compound possessing specific stereocenters at the C6 and C7 positions of the cephem nucleus, typically in the (6R,7S) configuration. nih.gov The presence of undesired stereoisomers, which may have different efficacy or toxicological profiles, must be carefully controlled. researchgate.netnih.gov Therefore, analytical methods capable of separating and quantifying these stereoisomers are critical for quality control. registech.com
While specific validated chiral separation methods for this compound are not extensively detailed in publicly available literature, the pharmaceutical industry employs standard advanced methodologies for this purpose. The primary techniques for chiral purity analysis of cephalosporins and related compounds are chiral High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE). nih.govdb-thueringen.de
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for separating enantiomers and diastereomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times and, consequently, separation. The choice of CSP is critical and is tailored to the specific molecular characteristics of the analyte. For compounds like this compound, polysaccharide-based or cyclodextrin-based CSPs are often effective. db-thueringen.de The method allows for the quantification of the undesired isomer(s) even at very low levels, often at a specification of not more than 1%. registech.com
Capillary Electrophoresis (CE)
Capillary Electrophoresis is another powerful technique for chiral separations, offering high efficiency and requiring minimal sample volume. In chiral CE, a chiral selector, most commonly a cyclodextrin (B1172386) derivative, is added to the background electrolyte. db-thueringen.de The differential interaction of the stereoisomers with the chiral selector as they move through the capillary under an electric field results in different migration times, enabling their separation and quantification. Dual cyclodextrin systems can be employed to optimize the separation of multiple related impurities and the chiral impurity simultaneously. db-thueringen.de
Validation of these chiral purity methods is performed according to regulatory guidelines, ensuring the method is specific, precise, accurate, and linear over the required range for the impurities. registech.com
Table 2: Common Methodologies for Chiral Purity Analysis
| Methodology | Principle of Separation | Key Parameters | Application to this compound |
|---|---|---|---|
| Chiral HPLC | Differential interaction of stereoisomers with a Chiral Stationary Phase (CSP). | Type of CSP (e.g., polysaccharide, cyclodextrin-based), mobile phase composition, flow rate, temperature. registech.com | Separation and quantification of the (6S,7R) or other diastereomers from the desired (6R,7S) isomer. |
| Capillary Electrophoresis (CE) | Differential migration of stereoisomers in an electric field due to interaction with a chiral selector in the electrolyte. | Type and concentration of chiral selector (e.g., sulfated β-CD), buffer pH, voltage, temperature. db-thueringen.de | High-efficiency separation of stereoisomers, suitable for purity testing of the bulk drug substance. |
Chemical Stability and Degradation Kinetics of S Methyl Cefmetazole As a Compound Itself
Influence of Environmental Stressors on the Chemical Stability of S-Methyl Cefmetazole (B193816)
The stability of S-Methyl Cefmetazole, similar to its parent compound cefmetazole, is significantly influenced by various environmental factors, including pH, temperature, and light. researchgate.net
pH: The pH of the surrounding medium is a critical determinant of the stability of many cephalosporins. Cefmetazole sodium has been found to be relatively stable in solutions with a pH range of 5 to 9. researchgate.net However, it becomes unstable outside of this range. researchgate.net For instance, the related cephalosporin (B10832234), ceftiofur (B124693), shows accelerated degradation at a physiological pH of 7.4 and is most rapidly degraded at pH 10. nih.gov Conversely, another cephalosporin, cefazolin, is unstable under acidic, alkaline, and neutral conditions. bioline.org.br Generally, for many cephalosporins, alkaline conditions catalyze hydrolysis, leading to faster degradation. uni-due.de
Temperature: Temperature plays a crucial role in the degradation kinetics of this compound. Studies on cefmetazole sodium show that its degradation rate increases with a rise in temperature. researchgate.net This temperature-dependent degradation typically follows first-order kinetics. researchgate.net For example, the degradation of ceftiofur also increases with higher incubation temperatures. nih.gov The stability of meropenem, another β-lactam antibiotic, is also temperature-dependent, showing greater stability at 4-5°C compared to 21-26°C. researchgate.net
Light: Exposure to light, particularly UV light, can accelerate the degradation of cephalosporins. Cefmetazole sodium is known to be unstable when exposed to light. researchgate.net Stress testing on similar compounds like cefquinome (B211414) sulfate (B86663) has shown significant degradation under UV light. researchgate.net
Relative Humidity: Moisture is a significant factor in the stability of solid-state this compound. Cefmetazole sodium is unstable when exposed to moisture, and its degradation under various relative humidity conditions follows non-linear kinetics. researchgate.net It is recommended that it be stored in environments with a relative humidity below 60%. researchgate.net
Ionic Strength: The ionic strength of a solution can also impact the degradation rate. For cefmetazole sodium, the degradation rate has been observed to increase with higher ionic strengths. researchgate.net
The following table summarizes the influence of these stressors on the stability of the related compound, cefmetazole sodium.
| Stressor | Effect on Stability of Cefmetazole Sodium | Kinetic Model |
| pH | Relatively stable between pH 5-9; unstable outside this range. researchgate.net | - |
| Temperature | Degradation rate increases with increasing temperature. researchgate.net | First-order kinetics. researchgate.net |
| Light | Unstable upon exposure to light. researchgate.net | First-order kinetics. researchgate.net |
| Relative Humidity | Unstable when exposed to moisture. researchgate.net | Non-linear kinetics. researchgate.net |
| Ionic Strength | Degradation rate increases with increasing ionic strength. researchgate.net | - |
Kinetic Studies of the Decomposition Pathways of this compound
The degradation of this compound, like other β-lactam antibiotics, primarily occurs through the hydrolysis of the β-lactam ring. researchgate.netnih.gov The kinetics of this decomposition are often studied under various conditions to understand the rate and mechanism of degradation.
The degradation of cefmetazole sodium under the influence of temperature and light has been shown to follow first-order kinetics. researchgate.net This means the rate of degradation is directly proportional to the concentration of the drug. slideshare.net The general equation for a first-order reaction is:
lnC = -kt + lnC₀
where:
C is the concentration at time t
C₀ is the initial concentration
k is the first-order rate constant frontiersin.org
The half-life (t₁/₂) for a first-order reaction, which is the time required for the concentration to decrease by half, can be calculated using the formula:
t₁/₂ = ln(2)/k frontiersin.org
Studies on other cephalosporins, such as ceftiofur, have determined specific degradation rate constants at different pH values and temperatures. For example, at 60°C, the degradation rate of ceftiofur was significantly higher at pH 7.4 compared to more acidic conditions. nih.gov This highlights the pH-dependent nature of the decomposition kinetics. nih.gov The primary pathway for many cephalosporins involves the opening of the β-lactam ring, which is a key structural feature for their activity. researchgate.netnih.gov For cephalosporins with a leaving group at the C-3 position, hydrolysis can also result in the loss of this substituent. nih.gov
Identification and Characterization of the Degradation Products Derived from this compound
The degradation of this compound can lead to the formation of several related substances and impurities. The identification of these products is crucial for quality control in pharmaceutical formulations. vulcanchem.com Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are essential for separating, identifying, and characterizing these degradation products. vulcanchem.commagtechjournal.comresearchgate.net
For cefmetazole, thermal degradation has been shown to produce isomers of the parent compound. magtechjournal.com A study using two-dimensional liquid chromatography with tandem quadrupole time-of-flight mass spectrometry (2D-LC-QTOF MS) identified three unknown impurities in thermally degraded cefmetazole sodium for injection. magtechjournal.com Two of these were isomers of cefmetazole, while the third, 7-methylthiocefmetazole, was identified as an impurity from the production process. magtechjournal.com
Other potential degradation products of cefmetazole that have been identified as impurities include:
Cefmetazole Lactone watson-int.com
Delta-3-Cefmetazole 2 watson-int.com
Cefmetazole Open-Ring Impurity watson-int.com
The degradation of cephalosporins in aqueous solutions often involves the cleavage of the β-lactam ring. researchgate.net For meropenem, this cleavage is the major degradation pathway under hydrolytic conditions (acidic, neutral, and alkaline). researchgate.net Oxidation can lead to other products, such as those resulting from decarboxylation or N-oxide formation. researchgate.net In some cases, dimers may also be formed under high humidity conditions. researchgate.net The hydrolysis of cephems with a C-3' leaving group, like cefmetazole, can result in a product where the C-3 substituent is lost and an exocyclic methylene (B1212753) group is formed. nih.gov
The following table lists some of the known related substances and degradation products of cefmetazole.
| Compound Name | CAS Number / Watson Number | Type |
| Cefmetazole Lactone | 70993-70-3 | Impurity watson-int.com |
| Delta-3-Cefmetazole 2 | 56796-20-421024 | Degradation Impurity watson-int.com |
| Cefmetazole Open-Ring Impurity | 56796-20-421006 | Impurity watson-int.com |
| 7-methylthiocefmetazole | - | Process Impurity magtechjournal.com |
| Cefmetazole Isomers | - | Thermal Degradation Products magtechjournal.com |
S Methyl Cefmetazole As a Research Probe and Reference Standard in Medicinal Chemistry and Quality Control
Utility in Structure-Activity Relationship (SAR) Studies of Cephamycins
The primary structural difference between S-Methyl Cefmetazole (B193816) and its parent compound, cefmetazole, lies at the 7-position of the cephem nucleus. vulcanchem.com While cefmetazole possesses a methoxy (B1213986) group (-OCH3), S-Methyl Cefmetazole features a methylsulfanyl group (-SCH3). vulcanchem.com This substitution significantly alters the molecule's electronic properties and is a key point of interest in Structure-Activity Relationship (SAR) studies of cephamycins. vulcanchem.com
SAR studies are fundamental in medicinal chemistry for understanding how specific structural modifications influence a compound's biological activity and stability. nih.gov By comparing the properties of this compound with cefmetazole and other cephamycin derivatives, researchers can gain valuable insights into several key areas:
Alteration of Biological Activity: The nature of the substituent at the 7-position can influence the compound's interaction with bacterial penicillin-binding proteins (PBPs), the primary targets of β-lactam antibiotics. vulcanchem.comnih.gov Investigating the binding affinity and inhibitory activity of this compound against various PBPs can reveal how the methylsulfanyl group affects the antibacterial spectrum and potency.
Resistance to β-Lactamases: Bacterial resistance to β-lactam antibiotics is often mediated by β-lactamase enzymes, which inactivate the drug. The structural features of cephamycins, including the 7α-methoxy group in cefmetazole, contribute to their stability against these enzymes. SAR studies involving this compound can help determine if the methylsulfanyl substitution enhances or diminishes this resistance, providing crucial information for the design of new, more resilient antibiotics.
Table 1: Structural Comparison of Cefmetazole and this compound
| Feature | Cefmetazole | This compound |
| Substituent at Position 7 | Methoxy (-OCH3) | Methylsulfanyl (-SCH3) |
| Molecular Formula | C15H17N7O5S3 | C15H17N7O4S4 |
| Molecular Weight | 471.53 g/mol | 487.60 g/mol |
Data sourced from Vulcanchem. vulcanchem.com
Role in Understanding and Mitigating Impurity-Related Challenges in Cefmetazole Manufacturing
In the synthesis and production of cefmetazole, the formation of related substances and impurities is a significant concern for pharmaceutical quality control. This compound is recognized as a key impurity that can arise during the manufacturing process. vulcanchem.com Its presence must be carefully monitored and controlled to ensure the final drug product's safety and efficacy.
The investigation of this compound as a process-related impurity provides critical data for optimizing the synthesis of cefmetazole. By understanding the reaction conditions that lead to the formation of this impurity, manufacturers can implement strategies to minimize its generation. This includes refining reaction parameters such as temperature, pH, and the choice of reagents and solvents.
Furthermore, the availability of pure this compound as a reference standard is essential for the development and validation of analytical methods to detect and quantify it in batches of cefmetazole. vulcanchem.com Techniques such as high-performance liquid chromatography (HPLC) are employed to separate and measure the levels of this compound and other impurities, ensuring that they remain below the stringent limits set by regulatory authorities. vulcanchem.com The study of such impurities is crucial as they can potentially impact the stability and safety profile of the final pharmaceutical product. google.com
Applications in Reference Material Development and Validation for Pharmacopeial Standards and Regulatory Compliance
This compound plays a vital role as a reference standard in the pharmaceutical industry, particularly for the quality control of cefmetazole. vulcanchem.com A reference standard is a highly purified compound used as a benchmark for analytical tests. who.int The development and validation of these reference materials are critical for ensuring the consistency, quality, and regulatory compliance of pharmaceutical products. who.int
The applications of this compound as a reference standard include:
Identification and Quantification: It is used in analytical procedures, such as HPLC and mass spectrometry, to confirm the identity of and quantify the levels of this specific impurity in cefmetazole drug substances and products. vulcanchem.com
Method Validation: Regulatory guidelines require that the analytical methods used for quality control are validated to ensure they are accurate, precise, and reliable. This compound reference standards are used to perform this validation, demonstrating the method's suitability for its intended purpose.
Pharmacopeial Monographs: Pharmacopeias provide official standards for medicines, including tests for purity and the acceptable limits for impurities. The availability of a well-characterized reference standard for this compound supports the development and maintenance of these monographs for cefmetazole, ensuring that all manufacturers adhere to the same quality standards. who.int
The use of this compound as a reference material is a key component of Good Manufacturing Practices (GMP) and is essential for obtaining regulatory approval for cefmetazole products worldwide. govinfo.gov
Future Research Directions and Unexplored Avenues for S Methyl Cefmetazole
Development of Advanced Spectroscopic and Chromatographic Techniques for Ultra-Trace Impurity Analysis
The detection and quantification of impurities at minute levels are critical for ensuring the safety and efficacy of pharmaceutical products. Future research will focus on developing highly sensitive and selective analytical methods for S-Methyl Cefmetazole (B193816), capable of identifying and characterizing impurities at ultra-trace concentrations, often in the parts-per-million (ppm) or even parts-per-billion (ppb) range. chromatographyonline.com
Advanced chromatographic techniques are at the forefront of this pursuit. The evolution from traditional High-Performance Liquid Chromatography (HPLC) to Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant improvements in resolution and analysis time. apacsci.com Coupling these advanced separation techniques with high-resolution mass spectrometry (HRMS) provides unparalleled sensitivity and specificity for identifying unknown impurities. apacsci.com Techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are considered state-of-the-art for the analysis of trace-level genotoxic impurities. chromatographyonline.com For instance, LC-MS combines the powerful separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, enabling the identification and quantification of a wide array of compounds. mdpi.com
Spectroscopic methods are also advancing to meet the challenges of ultra-trace analysis. While traditional techniques like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy are invaluable for structural elucidation, their application in trace analysis can be limited by sensitivity. americanpharmaceuticalreview.com Future research may explore the application of techniques like Surface-Enhanced Raman Spectroscopy (SERS), which can significantly amplify the Raman signal of molecules, enabling detection at very low concentrations. numberanalytics.com Two-dimensional NMR (2D NMR) spectroscopy, which provides detailed information about molecular structure and dynamics, could also be further optimized for impurity profiling. numberanalytics.com
Interactive Table: Advanced Analytical Techniques for Impurity Profiling
| Technique | Principle | Application in S-Methyl Cefmetazole Analysis | Potential Advancements |
|---|---|---|---|
| UHPLC-HRMS | Combines the high-resolution separation of UHPLC with the precise mass determination of HRMS. | Detection and identification of trace and ultra-trace level process-related impurities and degradation products. | Miniaturization of systems, development of novel stationary phases for enhanced selectivity. |
| GC-MS | Separates volatile compounds in the gas phase followed by mass analysis. | Analysis of volatile or semi-volatile impurities that may be present in raw materials or arise during synthesis. | Development of more sensitive detectors and derivatization techniques for non-volatile impurities. mdpi.com |
| SERS | Enhancement of Raman scattering by molecules adsorbed on rough metal surfaces. | Potential for ultra-sensitive detection of specific impurities on surfaces or in solution. | Development of novel SERS substrates with higher enhancement factors and reproducibility. numberanalytics.com |
| 2D NMR | Correlates nuclear spins to provide detailed structural and conformational information. | Unambiguous structural elucidation of complex impurity molecules. | Increased sensitivity through cryoprobe technology and development of faster acquisition methods. numberanalytics.com |
Computational Chemistry Approaches for Predicting this compound Formation, Stability, and Interactions
Computational chemistry has emerged as a powerful tool in pharmaceutical research, offering insights into molecular properties and behaviors that can be difficult or costly to obtain through experimentation alone. numberanalytics.com Future research on this compound will increasingly leverage computational approaches to predict its formation, stability, and interactions at a molecular level.
Predicting the formation of this compound as a potential impurity during the synthesis of Cefmetazole is a key area of interest. By employing quantum mechanical methods like Density Functional Theory (DFT), researchers can model reaction pathways and calculate the potential energy surfaces of reactants, intermediates, and products. catalysis.blogmit.edu This allows for the identification of the most likely routes for the formation of this compound and can guide the optimization of synthetic processes to minimize its generation. catalysis.blog
Understanding the stability of this compound is crucial for predicting its shelf-life and degradation pathways. Computational methods can be used to assess its stability under various conditions, such as different pH levels and temperatures. vulcanchem.com Molecular dynamics (MD) simulations can provide insights into the conformational dynamics of the molecule in solution and identify potential degradation mechanisms. digzyme.com These simulations can also predict the melting temperature (Tm), a key indicator of thermal stability. digzyme.com
Furthermore, computational models can predict the interactions of this compound with other molecules, including biological targets. longdom.org Techniques like molecular docking can simulate the binding of this compound to proteins, providing insights into its potential biological activity or off-target effects. longdom.org Quantum mechanical calculations can also determine electronic properties that influence intermolecular interactions.
Interactive Table: Computational Approaches for this compound Research
| Computational Method | Application | Predicted Parameters |
|---|---|---|
| Density Functional Theory (DFT) | Predicting reaction pathways and molecular properties. numberanalytics.com | Reaction energies, activation barriers, electronic structure. |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of molecules over time. numberanalytics.com | Conformational changes, solvent interactions, binding affinities. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Studying large molecular systems by treating a small, reactive part with quantum mechanics and the rest with molecular mechanics. | Enzyme-substrate interactions, reaction mechanisms in a biological environment. |
| Quantitative Structure-Activity Relationship (QSAR) | Relating chemical structure to biological activity. longdom.org | Prediction of biological activity based on molecular descriptors. |
Application of Green Chemistry Principles in the Sustainable Synthesis and Control of Cephamycin Impurities
The pharmaceutical industry is increasingly embracing the principles of green chemistry to reduce its environmental footprint. scitechnol.commdpi.com Future research on this compound and other cephamycins will focus on developing sustainable synthetic routes and impurity control strategies that align with these principles.
The twelve principles of green chemistry provide a framework for this research. These include preventing waste, maximizing atom economy, using less hazardous chemical syntheses, and designing for energy efficiency. scitechnol.comresearchgate.net In the context of cephamycin synthesis, this could involve the development of catalytic processes that are more efficient and generate less waste. researchgate.net The use of renewable feedstocks and environmentally benign solvents is also a key aspect of green chemistry. scitechnol.comijnc.ir Research into solvent-free reaction conditions or the use of aqueous-phase reactions could significantly reduce the environmental impact of cephamycin production. ijnc.ir
Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages in terms of sustainability. It can lead to improved reaction control, higher yields, and reduced waste generation. mdpi.com The integration of flow chemistry with other green technologies, such as biocatalysis, could lead to highly efficient and sustainable synthetic processes for cephamycins. ijnc.ir Biocatalysis, the use of enzymes to catalyze chemical reactions, can offer high selectivity and reduce the need for harsh reaction conditions. researchgate.net
The principles of green chemistry also extend to the control of impurities. By designing synthetic routes that are inherently safer and more efficient, the formation of impurities like this compound can be minimized from the outset. researchgate.net This proactive approach to impurity control is more sustainable than relying solely on downstream purification processes.
Interactive Table: Green Chemistry Principles in Cephamycin Synthesis
| Green Chemistry Principle | Application in Cephamycin Synthesis and Impurity Control |
|---|---|
| Prevention | Designing syntheses to minimize the generation of this compound and other impurities. scitechnol.com |
| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. scitechnol.com |
| Use of Catalysis | Employing selective catalysts to improve reaction efficiency and reduce waste. researchgate.net |
| Use of Renewable Feedstocks | Investigating the use of bio-based starting materials for cephamycin synthesis. researchgate.net |
| Safer Solvents and Auxiliaries | Replacing hazardous organic solvents with greener alternatives like water or bio-derived solvents. mdpi.com |
| Design for Energy Efficiency | Developing reactions that can be conducted at ambient temperature and pressure. scitechnol.com |
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing and characterizing S-Methyl Cefmetazole to ensure reproducibility?
- Methodological Answer : Follow standardized protocols for synthesis, including detailed descriptions of reaction conditions (temperature, solvents, catalysts) and purification methods. Characterize the compound using nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and mass spectrometry (MS) to confirm molecular structure and purity (>95%). Report all spectral peaks and retention times, and compare with literature values for validation .
- Data Requirements : Include tables of spectral data (e.g., H NMR chemical shifts, HPLC retention times) and purity metrics. For new compounds, provide elemental analysis results .
Q. What key pharmacological properties should be prioritized in preliminary studies of this compound?
- Methodological Answer : Assess minimum inhibitory concentration (MIC) against target pathogens, plasma protein binding, and pharmacokinetic parameters (e.g., half-life, bioavailability) using in vitro and in vivo models. Use standardized bacterial strains (e.g., ATCC controls) and validate assays with positive/negative controls .
- Data Interpretation : Tabulate MIC values across bacterial species and correlate with clinical efficacy thresholds. Highlight discrepancies between in vitro and in vivo results for further investigation .
Q. How can researchers effectively conduct a literature review on this compound’s mechanism of action?
- Methodological Answer : Use databases like PubMed, Web of Science, and SciFinder with Boolean operators (e.g., "this compound" AND "beta-lactamase inhibition"). Filter results to include peer-reviewed articles and systematic reviews. Cross-reference citations in key papers to identify foundational studies .
- Avoid Pitfalls : Exclude non-peer-reviewed sources (e.g., ) and prioritize studies with transparent methodology .
Q. What experimental details are essential for replicating studies on this compound?
- Methodological Answer : Report exact concentrations, solvent systems, incubation times, and equipment models (e.g., Shimadzu LC-20AT HPLC). For biological assays, specify cell lines, culture conditions, and ethical approval identifiers. Use Supplementary Information for extensive datasets .
Advanced Research Questions
Q. How should researchers address contradictions in reported efficacy data for this compound across studies?
- Methodological Answer : Perform meta-analysis to quantify heterogeneity using tools like RevMan or R’s metafor package. Stratify data by variables such as bacterial resistance profiles, dosage regimens, or study design (e.g., randomized controlled trials vs. observational studies). Assess publication bias via funnel plots .
- Case Example : If Study A reports MIC = 2 µg/mL for E. coli while Study B finds MIC = 8 µg/mL, evaluate differences in bacterial strains, assay protocols, or compound purity .
Q. What experimental design strategies minimize bias in evaluating this compound’s toxicity profile?
- Methodological Answer : Use blinded, randomized controlled trials (RCTs) with placebo groups. For in vitro toxicity, employ high-content screening (HCS) to quantify apoptotic markers and mitochondrial dysfunction. Pre-register protocols on platforms like ClinicalTrials.gov to reduce outcome reporting bias .
- Statistical Validation : Apply ANOVA with post-hoc tests to compare toxicity across dose groups. Report confidence intervals and effect sizes .
Q. Which statistical methods are appropriate for analyzing dose-response relationships in this compound studies?
- Methodological Answer : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression. Calculate EC/IC values with 95% confidence intervals. For time-dependent effects, use mixed-effects models or survival analysis (Kaplan-Meier curves) .
- Software Tools : GraphPad Prism for curve fitting, R’s drc package for dose-response analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
